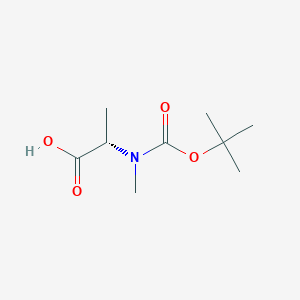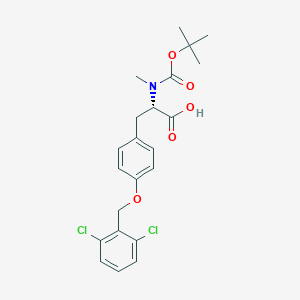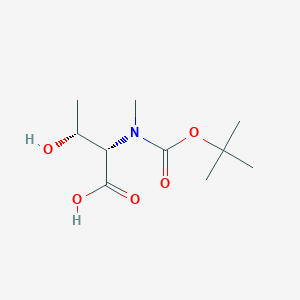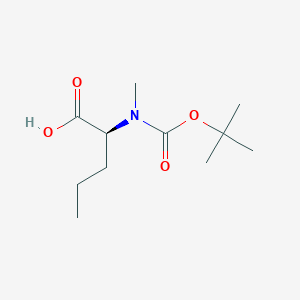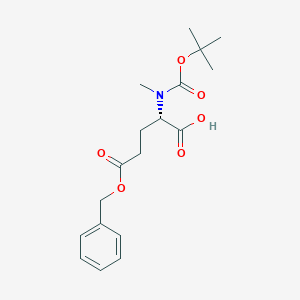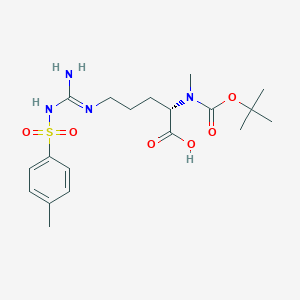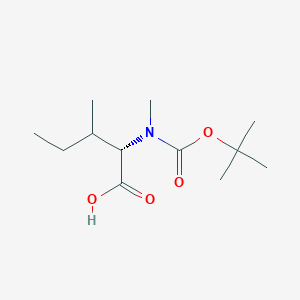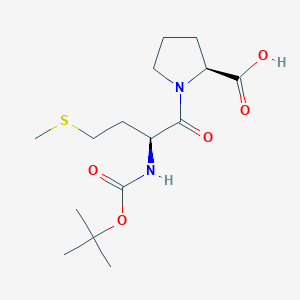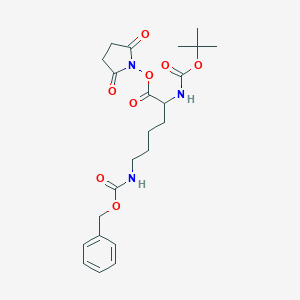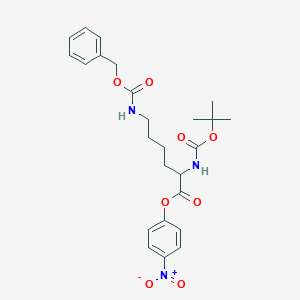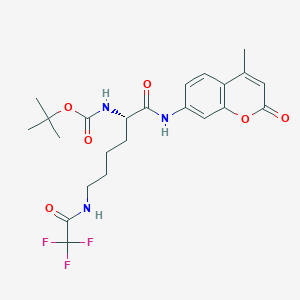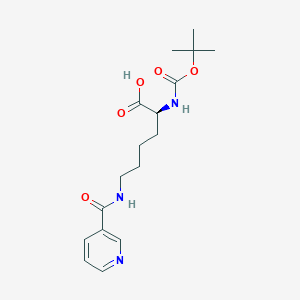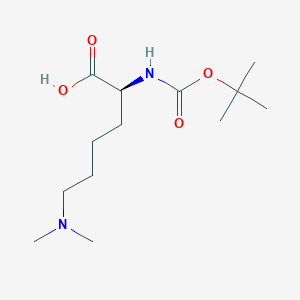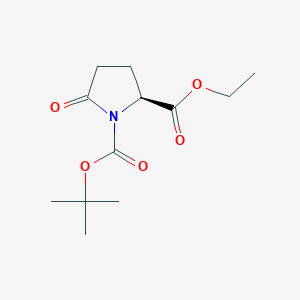
Boc-pyr-oet
Descripción general
Descripción
“Boc-Pyr-Oet” is a compound derived from pyroglutamic acid . It is used in the synthesis of various pharmacological compounds, including HCV protease inhibitors and alkyl renin inhibitors .
Synthesis Analysis
“Boc-Pyr-Oet” is synthesized using Boc-amino acids . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis
The molecular formula of “Boc-Pyr-Oet” is C12H19NO5 . It contains a total of 37 bonds, including 18 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic (thio-) carbamate, and 1 imide(-thio) .Physical And Chemical Properties Analysis
“Boc-Pyr-Oet” has a molecular weight of 257.283, a density of 1.2±0.1 g/cm3, a boiling point of 375.0±35.0 °C at 760 mmHg, and a melting point of 54 °C . It also has a flash point of 180.6±25.9 °C .Aplicaciones Científicas De Investigación
Environmental Fate and Processing Behavior
A study by Jankowska, Kaczyński, and Łozowicka (2021) explored the dissipation kinetics and processing behavior of certain fungicides in greenhouse dill cultivation, shedding light on the environmental behavior of chemical compounds during technological processing of plants. This research contributes to our understanding of chemical fate in agricultural settings and its implications for food safety and environmental health (Jankowska et al., 2021).
Photovoltaic Applications
Ongun et al. (2021) conducted a study on the fabrication and illumination-dependent electrical and photovoltaic properties of a specific Schottky diode, highlighting the potential of certain compounds in enhancing the efficiency of optoelectronic applications. This research underlines the compound's utility in the development of photodiode materials for sustainable energy solutions (Ongun et al., 2021).
Catalysis and Chemical Sensing
Research by Zhang et al. (2018) on the interactions of pyrene and/or 1-hydroxypyrene with bovine serum albumin through molecular docking and EEM-PARAFAC analysis provides insights into the complex interactions between organic molecules and proteins. Such studies are crucial for understanding molecular interactions in biological systems and developing new materials for chemical sensing applications (Zhang et al., 2018).
Organic Electronics and Polymers
Lee et al. (2012) described the inversion of dominant polarity in ambipolar polydiketopyrrolopyrrole with thermally removable groups, offering a novel approach to tuning the electronic properties of organic semiconductors. This work is pivotal for advancing the design and fabrication of high-performance organic field-effect transistors (OFETs) and other electronic devices (Lee et al., 2012).
Energy Storage
Lu et al. (2019) synthesized boron and phosphorus dual-doped carbon microspheres from onium salts, demonstrating their efficacy as an anode material for sodium-ion batteries. This research highlights the potential of doped carbon materials in enhancing the performance of energy storage systems, a critical aspect of renewable energy technologies (Lu et al., 2019).
Safety And Hazards
“Boc-Pyr-Oet” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it’s recommended to remove the person to fresh air . In case of ingestion, it’s recommended to wash out mouth with copious amounts of water for at least 15 minutes .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420126 | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pyr-oet | |
CAS RN |
144978-12-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



